molecular formula C16H24N2O4S B2927202 Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235235-70-7

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2927202
CAS No.: 1235235-70-7
M. Wt: 340.44
InChI Key: DGYGEQKORHCYMY-UHFFFAOYSA-N
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Description

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a sulfonamide group substituted with a 2,5-dimethylphenyl moiety.

Properties

IUPAC Name

methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYGEQKORHCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and piperidine.

  • Reaction Process: The sulfonyl chloride reacts with piperidine to form the sulfonamide derivative.

  • Carboxylation: The resulting sulfonamide is then treated with methyl chloroformate to introduce the carboxylate group.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxylate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Amine or ester derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate may be explored for its therapeutic properties, including anti-inflammatory or antimicrobial activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound shares structural similarities with analogs such as Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS: 1234949-01-9), which replaces the sulfonamide group with a carbamoyl urea linkage and substitutes the 2,5-dimethylphenyl group with a 4-chlorobenzyl moiety .

Table 1: Comparative Structural and Molecular Properties
Property Methyl 4-((2,5-Dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₄S (hypothetical) C₁₆H₂₂ClN₃O₃
Molecular Weight ~348.44 g/mol (estimated) 339.82 g/mol
Key Functional Groups Sulfonamide, methyl ester Carbamoyl urea, methyl ester
Substituent 2,5-Dimethylphenyl 4-Chlorophenyl
Reported Properties No experimental data available Density, boiling point, and melting point: Not Available (N/A)

Functional Implications

Sulfonamide vs. Carbamoyl Urea: The sulfonamide group in the target compound may enhance acidity (due to the electron-withdrawing sulfonyl group) compared to the carbamoyl urea linkage in the analog. This could influence solubility and binding interactions in biological systems.

Substituent Effects: The 2,5-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, which could reduce solubility but improve membrane permeability.

Hypothetical Pharmacological and Physicochemical Comparisons

While experimental data for the target compound are lacking, inferences can be drawn from structural analogs:

Table 2: Inferred Properties Based on Structural Features
Property This compound Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate
Lipophilicity (LogP) Higher (due to methyl groups and sulfonamide) Moderate (chlorine increases polarity)
Solubility Likely poor in aqueous media Potentially better due to carbamoyl urea’s polarity
Metabolic Stability Sulfonamides are generally resistant to hydrolysis Carbamoyl ureas may undergo enzymatic cleavage

Biological Activity

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C13H19NO3S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3\text{S}

This compound exhibits biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryMay reduce inflammation markers in vitro and in vivo studies.
NeuroprotectivePossible protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Anticancer Properties
    • In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways .
  • Anti-inflammatory Effects
    • Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to downregulate pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
  • Neuroprotection
    • A neuroprotective study showed that treatment with the compound reduced oxidative stress markers in neuronal cells exposed to glutamate toxicity. This suggests its potential for treating neurodegenerative conditions .

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